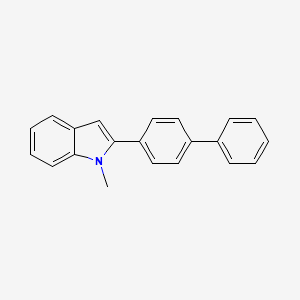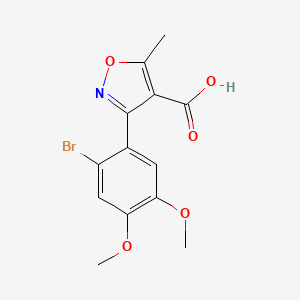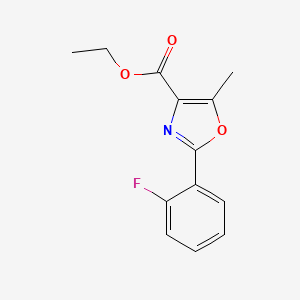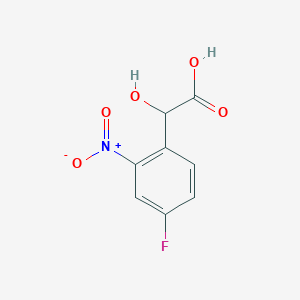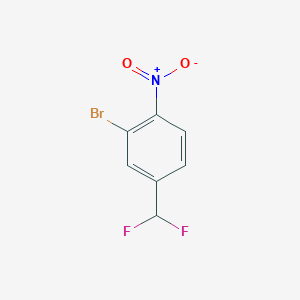
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a bromine and fluorine-substituted phenyl ring attached to a piperazine moiety, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride typically involves the reaction of 4-bromo-3-fluoroaniline with 2-methylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form various derivatives.
Coupling Reactions: The piperazine moiety can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex piperazine-containing compounds.
Aplicaciones Científicas De Investigación
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromo-3-fluorophenyl)(4-methyl-1-piperidinyl)methanone
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H15BrClFN2O |
|---|---|
Peso molecular |
337.61 g/mol |
Nombre IUPAC |
(4-bromo-3-fluorophenyl)-(2-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C12H14BrFN2O.ClH/c1-8-7-15-4-5-16(8)12(17)9-2-3-10(13)11(14)6-9;/h2-3,6,8,15H,4-5,7H2,1H3;1H |
Clave InChI |
KJGUOAVBWKXYBL-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCN1C(=O)C2=CC(=C(C=C2)Br)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B13700775.png)
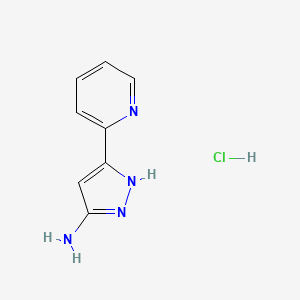
![3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid](/img/structure/B13700788.png)

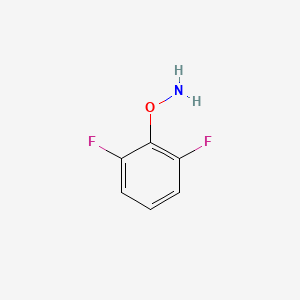
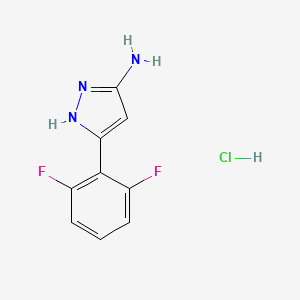
![tert-Butyl (S)-2-(Fmoc-amino)-3-[2-(methoxymethoxy)phenyl]propanoate](/img/structure/B13700801.png)

